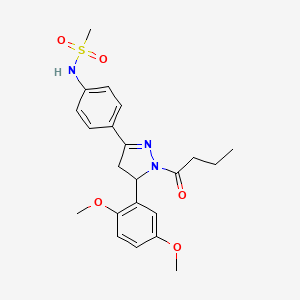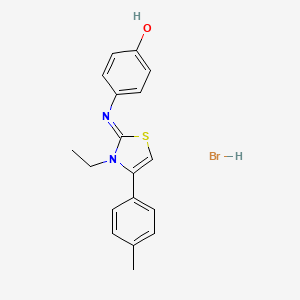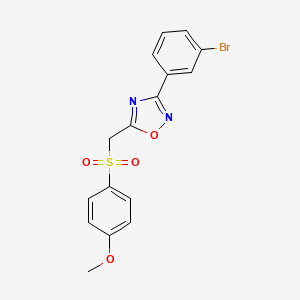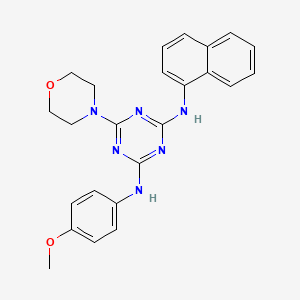
N-(4-(1-butyryl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-butyryl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is generally synthesized through a multi-step organic synthesis approach. Initial steps often involve creating the pyrazole core through a cyclization reaction, followed by functionalizing the phenyl ring and attaching the sulfonamide group. Typical reaction conditions may include elevated temperatures, specific catalysts, and solvents like ethanol or methanol.
Industrial Production Methods: : For large-scale production, automated synthesis methods are employed, utilizing continuous flow reactors and sophisticated purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo several chemical reactions including oxidation, reduction, and substitution. Its methanesulfonamide group makes it particularly reactive towards nucleophilic substitution, while the butyryl group is more likely to participate in oxidative processes.
Common Reagents and Conditions: : Oxidation might require reagents like potassium permanganate or chromic acid under acidic conditions. Reduction can be achieved using lithium aluminum hydride or similar reducing agents. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: : The products of these reactions are usually altered forms of the original compound, such as hydroxylated, dealkylated, or substituted analogs that retain the core pyrazole structure.
Scientific Research Applications
Chemistry: : In chemistry, it is used as a building block for designing complex molecules and studying reaction mechanisms.
Biology: : In biology, it's utilized to explore biochemical pathways and interactions with enzymes or proteins.
Medicine: : It shows potential as a drug candidate for treating various conditions due to its reactive groups, which may interact with biological targets.
Industry: : In industry, it may be employed as an intermediate in the synthesis of more complex chemical entities or pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-(1-butyryl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. Its diverse functional groups allow it to form multiple types of bonds and interactions, facilitating its role in altering biological pathways.
Comparison with Similar Compounds
Similar Compounds: : Compounds like N-(4-(1-butyryl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide or N-(4-(1-butyryl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide share structural similarities but differ in their functional groups.
Highlighting Uniqueness: : N-(4-(1-butyryl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to the positioning and type of its substituents, which can significantly influence its chemical reactivity and biological activity, setting it apart from its analogs.
Hope this deep dive into this compound is helpful to you!
Properties
IUPAC Name |
N-[4-[2-butanoyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-6-22(26)25-20(18-13-17(29-2)11-12-21(18)30-3)14-19(23-25)15-7-9-16(10-8-15)24-31(4,27)28/h7-13,20,24H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQMLIQBVUQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2907562.png)

![(4E)-4-({[(3,4-dimethoxyphenyl)methyl]amino}methylidene)-2,5-dimethyl-3,4-dihydro-2H-1lambda6,2,6-thiadiazine-1,1,3-trione](/img/structure/B2907564.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2907570.png)

![6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2907572.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2907574.png)

![3-methoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide](/img/structure/B2907578.png)
methanone](/img/structure/B2907579.png)

![{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B2907581.png)

